1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The specific structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system containing nitrogen atoms. The presence of various functional groups such as chloro, dioxolan, methyl, and phenylsulfonyl adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Dioxolan Group: This step involves the formation of a dioxolane ring through acetalization reactions.
Methylation: Introduction of the methyl group can be done using methylating agents like methyl iodide.
Phenylsulfonylation: The phenylsulfonyl group is introduced using reagents like phenylsulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Hydrolysis: The dioxolan ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the phenylsulfonyl group can enhance its binding affinity and specificity. The compound may also interact with cellular pathways, leading to changes in cell signaling and function.
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)- include:
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
- 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
These compounds share the pyrrolo[2,3-b]pyridine core but differ in the functional groups attached
Properties
Molecular Formula |
C17H15ClN2O4S |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C17H15ClN2O4S/c1-11-9-13-15(18)14(17-23-7-8-24-17)10-19-16(13)20(11)25(21,22)12-5-3-2-4-6-12/h2-6,9-10,17H,7-8H2,1H3 |
InChI Key |
BKQOLGAFTXRQFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2N1S(=O)(=O)C3=CC=CC=C3)C4OCCO4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.